molecular formula C15H13FN2O4 B4041659 2-(2-fluorophenoxy)-N-(4-nitrophenyl)propanamide

2-(2-fluorophenoxy)-N-(4-nitrophenyl)propanamide

Cat. No.: B4041659
M. Wt: 304.27 g/mol
InChI Key: AUMSCPGERKJQOK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(4-nitrophenyl)propanamide is an organic compound that features a fluorophenoxy group and a nitrophenyl group attached to a propanamide backbone

Scientific Research Applications

2-(2-Fluorophenoxy)-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(2-fluorophenoxy)-N-(4-nitrophenyl)propanamide” would require appropriate safety precautions. The specific hazards would depend on its reactivity and potential biological activity .

Future Directions

The potential applications and future research directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-(4-nitrophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 4-nitroaniline as the primary starting materials.

    Formation of 2-(2-fluorophenoxy)aniline: 2-fluorophenol is reacted with 4-nitroaniline in the presence of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form 2-(2-fluorophenoxy)aniline.

    Amidation Reaction: The resulting 2-(2-fluorophenoxy)aniline is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Reduction Product: 2-(2-fluorophenoxy)-N-(4-aminophenyl)propanamide.

    Substitution Product: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Comparison with Similar Compounds

    2-(2-Fluorophenoxy)aniline: Shares the fluorophenoxy group but lacks the nitrophenyl and propanamide moieties.

    4-Nitrophenylacetic Acid: Contains the nitrophenyl group but differs in the rest of the structure.

Uniqueness: 2-(2-Fluorophenoxy)-N-(4-nitrophenyl)propanamide is unique due to the combination of the fluorophenoxy and nitrophenyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-10(22-14-5-3-2-4-13(14)16)15(19)17-11-6-8-12(9-7-11)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMSCPGERKJQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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